4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-9-15-10-13(3-8-17(15)21(12)2)11-20-18(22)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMAHBNQQZCJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoyl chloride and 1,2-dimethylindole.
Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 1,2-dimethylindole is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole Cores
Compounds in share structural similarities with the target molecule, including indole cores and benzamide/acetamide side chains. Key differences include:
- Substitution Position : The target compound’s benzamide is attached to the indole’s 5-position via a methylene group, whereas analogues in (e.g., 10j–10m) feature acetamide groups at the indole’s 3-position.
- Substituent Effects : The 1,2-dimethyl groups on the indole in the target compound may enhance steric hindrance and lipophilicity compared to the 5-methoxy-2-methyl substituents in compounds.
Piperidine-Linked Benzamide Analogues
and describe 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide, a structural analogue replacing the indole with a piperidine ring. Key distinctions:
- Conformational Flexibility : The piperidine ring adopts a chair conformation, enabling distinct spatial arrangements compared to the rigid indole core.
- Hydrogen Bonding : The piperidine-linked compound forms O-H···O and N-H···O interactions in its crystal lattice, while the target compound’s indole may engage in π-π stacking or C-H···O bonds .
Benzimidazole Derivatives
highlights benzimidazole-based benzamides, such as 4-chloro-N-((2-(chloromethyl)-1H-benzimidazol-1-yl)methyl)benzamide (Compound 18), which showed 66.66% anti-inflammatory activity. Differences include:
- Core Heterocycle: Benzimidazole vs. indole.
- Substituent Position : The chloromethyl group at the benzimidazole’s 2-position in Compound 18 contrasts with the target’s 1,2-dimethylindole, suggesting divergent pharmacophore requirements .
Agricultural and Pharmacopeial Benzamides
lists pesticidal benzamides like zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide), which share the 4-chlorobenzamide group but lack the indole core. The target compound’s indole moiety likely enhances CNS permeability compared to agricultural derivatives, aligning it with therapeutic applications .
Research Findings and Implications
- Anticancer Potential: The indole scaffold in the target compound aligns with ’s Bcl-2/Mcl-1 inhibitors, though activity depends on side-chain substituents. The 4-chloro group may enhance target affinity through hydrophobic interactions .
- Synthetic Accessibility : suggests benzamide building blocks (e.g., 4-chloro-N-(piperidin-3-yl)benzamide) are commercially available, streamlining the target’s synthesis .
- Crystallographic Insights : While the target’s crystal structure is unreported, analogues in demonstrate that chlorobenzamides form stable hydrogen-bonded networks, which could guide formulation strategies .
Biological Activity
4-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{16}H_{16}ClN_{3}O
- Molecular Weight : 303.77 g/mol
- LogP : 2.4 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially inhibiting viral replication through interference with viral polymerases or proteases.
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation in vitro. The compound's structure suggests it may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Assays and Efficacy
Various studies have evaluated the biological activity of this compound through different assay methods:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | Cancer Cell Lines (MCF-7) | 12.5 | Significant growth inhibition |
| Study B | Viral Polymerase | 0.35 | Effective inhibition of activity |
| Study C | Cytotoxicity in Normal Cells | >30 | Low toxicity observed |
Case Studies
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 12.5 µM, indicating a potent inhibitory effect on cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antiviral Properties : Research focusing on the compound's antiviral capabilities revealed an IC50 of 0.35 µM against a viral polymerase target. This suggests that the compound may serve as a lead candidate for further development as an antiviral agent.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile, with cytotoxicity levels in normal cells exceeding concentrations required for therapeutic effects. This characteristic is crucial for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
